molecular formula C20H18Cl3NO2S B15283534 N-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}(2-thienyl)methanamine

N-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}(2-thienyl)methanamine

Cat. No.: B15283534
M. Wt: 442.8 g/mol
InChI Key: ZDIBRXQRTFRGAK-UHFFFAOYSA-N
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Description

N-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}(2-thienyl)methanamine is a complex organic compound characterized by its unique structure, which includes a benzyl group substituted with chlorine and methoxy groups, and a thienyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}(2-thienyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dichlorobenzyl chloride, undergoes a nucleophilic substitution reaction with 5-methoxy-2-nitrobenzyl alcohol to form the intermediate 3,4-dichlorobenzyl-5-methoxy-2-nitrobenzyl ether.

    Reduction and Substitution: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. The resulting amine undergoes further substitution with 2-thienylmethanamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}(2-thienyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}(2-thienyl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}(2-thienyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3,4-dichlorobenzyl)nicotinamide: Shares structural similarities but differs in the functional groups attached to the benzyl ring.

    Rafoxanide: Another halogenated compound with similar structural features but different biological activities.

Uniqueness

N-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}(2-thienyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxy and thienyl groups, in particular, contribute to its unique properties and applications.

Properties

Molecular Formula

C20H18Cl3NO2S

Molecular Weight

442.8 g/mol

IUPAC Name

N-[[3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C20H18Cl3NO2S/c1-25-19-9-14(10-24-11-15-3-2-6-27-15)8-18(23)20(19)26-12-13-4-5-16(21)17(22)7-13/h2-9,24H,10-12H2,1H3

InChI Key

ZDIBRXQRTFRGAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CS2)Cl)OCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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